6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 29983-78-6
Cat. No.: VC8413879
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29983-78-6 |
---|---|
Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.70 |
IUPAC Name | 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H |
Standard InChI Key | RBWYTFQWOMDFPW-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CNCC2)C(=C1)OC.Cl |
Canonical SMILES | COC1=CC2=C(CNCC2)C(=C1)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by the following key properties :
Property | Value |
---|---|
CAS Number | 29983-78-6 |
Molecular Formula | |
Molecular Weight | 229.70 g/mol |
IUPAC Name | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
SMILES Notation | COC1=C(C2=C(CNCC2)C=C1OC)Cl |
The compound’s structure consists of a tetrahydroisoquinoline scaffold, where the aromatic ring is substituted with methoxy (-OCH) groups at positions 6 and 8. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmacological applications .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride likely follows established protocols for tetrahydroisoquinoline derivatives. A common approach involves:
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Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core.
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Methoxy Group Introduction: Electrophilic aromatic substitution or nucleophilic methoxylation to install methoxy groups at specific positions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .
For example, 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955493-74-9), a structurally related compound, is synthesized via similar methods, as reported by VulcanChem.
Industrial-Scale Production
Large-scale manufacturing prioritizes cost efficiency and yield optimization. Key steps include:
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Catalytic Hydrogenation: To reduce intermediate imines to secondary amines.
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Green Chemistry Principles: Solvent recycling and waste minimization.
Suppliers such as AccelaChem and EvitaChem offer the compound in milligram to gram quantities, catering to research and preclinical development .
Applications in Research
Chemical Biology and Drug Discovery
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a building block in medicinal chemistry. Researchers modify its core to explore structure-activity relationships (SAR), particularly targeting G protein-coupled receptors (GPCRs) and ion channels .
Material Science
The compound’s rigid aromatic structure and hydrogen-bonding capacity make it a candidate for supramolecular chemistry applications, such as organic frameworks or catalyst design.
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